molecular formula C13H12BrFN2O2 B4504412 N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B4504412
M. Wt: 327.15 g/mol
InChI Key: NDAXUULMHWIKKJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative characterized by a halogenated aromatic ring and a substituted 1,2-oxazole moiety. The compound features a 4-bromo-2-fluorophenyl group attached to the acetamide nitrogen, while the acetyl group is substituted with a 3,5-dimethyl-1,2-oxazol-4-yl heterocycle. This structural combination confers unique electronic and steric properties, which may influence its pharmacological and physicochemical behavior. Acetamide derivatives are widely studied for their biological activities, including receptor modulation and enzyme inhibition, owing to their ability to mimic natural ligands and participate in hydrogen bonding .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN2O2/c1-7-10(8(2)19-17-7)6-13(18)16-12-4-3-9(14)5-11(12)15/h3-5H,6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAXUULMHWIKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the bromo and fluoro groups on the phenyl ring can be done via electrophilic aromatic substitution.

    Amidation: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the bromo or fluoro groups.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyridazinone Moieties (FPR Agonists)

Compounds such as N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide () share the N-arylacetamide backbone but replace the oxazole with a pyridazinone ring. Key differences include:

  • Heterocycle: Pyridazinone (six-membered, two nitrogens) vs. 1,2-oxazole (five-membered, one oxygen and one nitrogen). The larger pyridazinone ring may offer additional hydrogen-bonding sites.
  • Biological Activity: Pyridazinone derivatives act as formyl peptide receptor (FPR) agonists, with some showing mixed FPR1/FPR2 activation, while others exhibit FPR2 specificity. These compounds induce calcium mobilization and chemotaxis in human neutrophils . The target compound’s oxazole group, with its electron-rich nature, could alter receptor selectivity or potency compared to pyridazinones.

Halogenated Aryl Acetamides (Structural Studies)

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () shares the bromophenyl and fluorophenyl motifs but lacks the oxazole substituent. Key comparisons:

  • Substituent Positioning : The target compound’s 2-fluoro and 4-bromo groups on the phenyl ring vs. 3,4-difluorophenyl in . Positional differences influence electronic effects (e.g., para-bromo meta-fluoro vs. ortho-fluoro substitution).
  • The oxazole group in the target compound may introduce additional steric constraints .

Benzothiazole-Containing Acetamides (Patent Derivatives)

Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () feature benzothiazole rings instead of oxazole. Notable contrasts:

  • Heterocycle Properties : Benzothiazole (sulfur-containing, planar) vs. oxazole (oxygen-containing, smaller). Benzothiazoles often enhance lipophilicity and π-π stacking interactions.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Heterocycle/Substituents Biological Activity/Properties Reference
Target Compound N-arylacetamide 3,5-dimethyl-1,2-oxazol-4-yl Not explicitly reported
N-(4-Bromophenyl)-2-(pyridazinone)acetamide N-arylacetamide 3-methyl-6-oxo-pyridazinone FPR1/FPR2 agonist, neutrophil activation
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide N-arylacetamide None (halogenated aryl groups) Structural studies, hydrogen bonding
N-(6-Trifluoromethylbenzothiazole)acetamide N-benzothiazole-acetamide Trifluoromethyl, methoxyphenyl Patent compound (activity unspecified)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

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